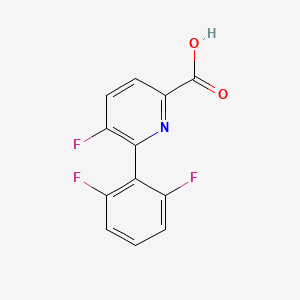

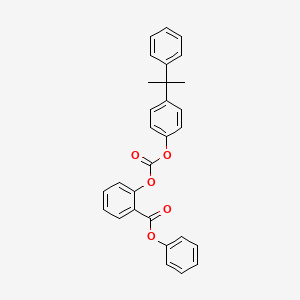

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid

Vue d'ensemble

Description

2,6-Difluorophenylacetic acid is a compound that contains a benzene ring with two fluorine atoms and an acetic acid group . It has a molecular weight of 172.13 g/mol . Another similar compound, 2,6-Difluorophenylboronic acid, has a molecular weight of 157.911 Da .

Synthesis Analysis

2,6-Difluorophenylboronic acid can be used as a substrate in the Suzuki–Miyaura coupling reaction with 4-chloro-3-methylanisole .

Molecular Structure Analysis

The molecular structure of 2,6-Difluorophenylacetic acid consists of a benzene ring with two fluorine atoms and an acetic acid group . The molecular structure of 2,6-Difluorophenylboronic acid consists of a benzene ring with two fluorine atoms and a boronic acid group .

Chemical Reactions Analysis

A novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been synthesized. Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Physical And Chemical Properties Analysis

2,6-Difluorophenylacetic acid is a white crystalline powder with a melting point of 98°C to 101°C .

Applications De Recherche Scientifique

Synthesis and Potential Herbicidal Use

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid is involved in the synthesis of novel fluoropicolinate herbicides. A study by Johnson et al. (2015) in "Organic Letters" describes the synthesis of 4-amino-5-fluoropicolinates through the cascade cyclization of fluoroalkyl alkynylimines with primary amines. This method allowed the creation of picolinic acids with various alkyl or aryl substituents at the 6-position, potentially useful as herbicides. These compounds were previously inaccessible via traditional cross-coupling chemistry, marking a significant advancement in herbicide development Johnson et al. (2015).

Antibacterial Applications

In the realm of antibacterial research, similar compounds to 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid have shown promise. For instance, Kuramoto et al. (2003) in the "Journal of Medicinal Chemistry" developed novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. Their study emphasized the importance of specific molecular orientations and substitutions for enhanced antibacterial efficacy Kuramoto et al. (2003).

Organic Light-Emitting Diodes (OLEDs)

Research in the field of OLEDs has also incorporated similar fluoroquinolines. Huo et al. (2015) in the "New Journal of Chemistry" synthesized novel 8-hydroxyquinoline metallic derivatives, displaying strong fluorescence suitable for yellow OLEDs. The study highlighted how substituents like fluorine and chlorine can significantly affect the properties of these compounds, thus influencing OLED performance Huo et al. (2015).

Cancer Research and Imaging

In cancer research, compounds structurally similar to 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid have been used in therapeutic and diagnostic contexts. For instance, Machover et al. (1992) in the "Journal of the National Cancer Institute" explored the use of fluorouracil combined with folinic acid in treating advanced colorectal carcinoma, demonstrating the potentiation of anticancer effects Machover et al. (1992). Additionally, Collier et al. (2017) in "Journal of Labelled Compounds & Radiopharmaceuticals" discussed the synthesis of [18 F]MK-6240, a radiopharmaceutical for PET imaging of neurofibrillary tangles in the brain, relevant in neurological disorders like Alzheimer's Collier et al. (2017).

Safety And Hazards

Orientations Futures

The future directions of these compounds could involve their use in the synthesis of other complex molecules. For example, 2,6-Difluorophenylboronic acid can be used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .

Propriétés

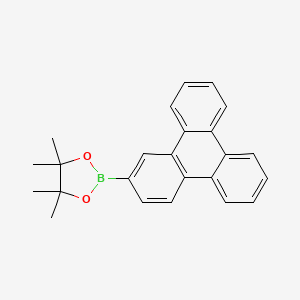

IUPAC Name |

6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3NO2/c13-6-2-1-3-7(14)10(6)11-8(15)4-5-9(16-11)12(17)18/h1-5H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLXIKVEJUZXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=C(C=CC(=N2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)

![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)

amine](/img/structure/B1457137.png)

![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)

![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)